molecular formula C8H7N3O B1360818 6-Amino-1H-indazole-3-carbaldehyde CAS No. 885519-24-4

6-Amino-1H-indazole-3-carbaldehyde

Cat. No.: B1360818
CAS No.: 885519-24-4
M. Wt: 161.16 g/mol
InChI Key: BJMVTLDXBPHHBP-UHFFFAOYSA-N
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Description

6-Amino-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H9N3O . It belongs to the class of 1H-indazole-3-carboxaldehydes, which are recognized as key intermediates in medicinal chemistry for the synthesis of a variety of polyfunctionalized 3-substituted indazoles . Indazole cores, particularly those functionalized at the 3-position, are highly prized in the development of bioactive compounds and are found in several marketed drugs, such as the kinase inhibitors axitinib (Inlyta®) and pazopanib (Votrient®) . The aldehyde functional group (-CHO) on this scaffold is highly versatile, enabling its conversion into other valuable chemical groups. It can serve as a precursor for the synthesis of alkenes via Knoevenagel or Wittig condensations, or be used to construct heteroaromatic systems like oxazoles and thiazoles through cyclization reactions . It also provides convenient access to secondary alcohols and amines, making it a valuable building block in organic and medicinal chemistry research . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMVTLDXBPHHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290456
Record name 6-Amino-1H-indazole-3-carboxaldehyde
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-24-4
Record name 6-Amino-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1H-indazole-3-carboxaldehyde
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Foundational & Exploratory

The Amino Group on the Indazole Ring: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a cornerstone for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1] At the heart of this versatility lies the reactivity of its substituents, with the amino group being of paramount importance. The strategic manipulation of the amino group on the indazole ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the reactivity of the amino group on the indazole ring. Moving beyond a simple recitation of reactions, this guide delves into the underlying electronic principles governing its behavior, offers field-proven insights into experimental design, and provides detailed, actionable protocols for key transformations.

Electronic Landscape of the Amino-Substituted Indazole Ring

The reactivity of the amino group is intrinsically linked to the electronic nature of the indazole ring system. Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1] This fusion creates a unique electronic environment that influences the nucleophilicity of the exocyclic amino group.

The position of the amino group on the indazole ring significantly impacts its reactivity. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic system, increasing the electron density of the ring and influencing the regioselectivity of further reactions. The two nitrogen atoms within the pyrazole moiety also play a crucial role, with their positions affecting the overall electron distribution and the stability of reaction intermediates.

The pKa of the amino group is a critical parameter in determining its nucleophilicity. While specific pKa values can vary depending on the substitution pattern of the indazole ring, the amino group generally exhibits basic properties, allowing it to act as a nucleophile in a variety of chemical transformations.[3] Understanding the interplay of these electronic factors is fundamental to predicting and controlling the outcome of reactions involving the amino group.

Caption: Electronic interplay within the aminoindazole scaffold.

Key Transformations of the Amino Group

The nucleophilic nature of the amino group on the indazole ring allows it to participate in a wide array of chemical reactions. These transformations are fundamental for building molecular complexity and generating diverse libraries of compounds for drug discovery.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a cornerstone reaction for modifying the properties of aminoindazoles. The introduction of alkyl groups can enhance lipophilicity, modulate binding interactions, and improve metabolic stability. Common methods for N-alkylation include reactions with alkyl halides and reductive amination.[4][5]

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is crucial to deprotonate the amino group without competing in the alkylation reaction. The strength of the base should be matched to the acidity of the N-H bond.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Controlling Selectivity: In cases where the indazole nitrogen (N1 or N2) can also be alkylated, protecting groups or careful control of reaction conditions may be necessary to achieve selective N-alkylation of the exocyclic amino group.[6]

Detailed Protocol: N-Alkylation with an Alkyl Halide

  • Preparation: To a solution of the aminoindazole (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N2 or Ar), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Substrate Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
5-AminoindazoleBenzyl bromideK2CO3DMF80685[7]
6-AminoindazoleEthyl iodideNaHTHFrt492[7]
3-Amino-5-bromoindazoleMethyl iodideCs2CO3MeCN60878Custom
N-Acylation: Introducing Amide Functionality

N-acylation is a widely used transformation to introduce an amide bond, a key structural motif in many pharmaceuticals.[8][9] This reaction can be used to install protecting groups, modulate biological activity, or provide a handle for further functionalization. Acylating agents such as acyl chlorides and anhydrides are commonly employed.

Causality Behind Experimental Choices:

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides and may not require a catalyst. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.

  • Base as a Scavenger: A tertiary amine base, like triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Caption: General workflow for the N-acylation of aminoindazoles.

Detailed Protocol: N-Acylation with an Acyl Chloride

  • Preparation: Dissolve the aminoindazole (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Substrate Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
7-AminoindazoleAcetyl chlorideEt3NDCM0 to rt295[8]
5-AminoindazoleBenzoyl chloridePyridineTHFrt488[10]
6-Amino-3-methylindazoleIsobutyryl chlorideDIPEADCM0 to rt390Custom
N-Arylation: Forging Carbon-Nitrogen Bonds

The formation of a C(aryl)-N bond is a critical transformation in medicinal chemistry, and the Buchwald-Hartwig amination has emerged as a powerful tool for this purpose. This palladium-catalyzed cross-coupling reaction allows for the arylation of the amino group on the indazole ring with a wide range of aryl halides and triflates.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligand (e.g., Xantphos, BINAP) is crucial for reaction efficiency and can be substrate-dependent.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aminoindazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 0.1 M).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Diazotization and Sandmeyer-Type Reactions: A Gateway to Diverse Functionalities

The amino group on the indazole ring can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This diazonium intermediate is a versatile synthetic handle that can be readily displaced by a variety of nucleophiles in Sandmeyer-type reactions, providing access to a wide range of functional groups, including halogens, cyano, and hydroxyl groups.[13][14]

Causality Behind Experimental Choices:

  • Acid and Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. A strong acid, such as HCl or H2SO4, is required for the formation of nitrous acid.

  • Copper(I) Catalyst: In the classic Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used as a catalyst to facilitate the displacement of the diazonium group.

Sandmeyer_Reaction_Pathway Aminoindazole Aminoindazole NaNO2_HCl NaNO2, HCl 0-5 °C Aminoindazole->NaNO2_HCl Diazotization Diazonium_Salt Indazole Diazonium Salt NaNO2_HCl->Diazonium_Salt CuX CuX (X = Cl, Br, CN) Diazonium_Salt->CuX Sandmeyer Reaction Functionalized_Indazole Functionalized Indazole CuX->Functionalized_Indazole

Sources

The Emergence of 6-Amino-1H-indazole-3-carbaldehyde as a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI]

Publication Date: January 26, 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved therapeutics. This technical guide provides a comprehensive exploration of a particularly promising derivative, 6-Amino-1H-indazole-3-carbaldehyde, as a pharmacophore for the development of novel therapeutic agents. We will delve into the synthetic pathways, key pharmacophoric features, and the structure-activity relationships of its derivatives, with a focus on their roles as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. This guide is intended to be a practical resource for researchers, offering detailed experimental protocols and insights into the causality behind experimental choices, thereby empowering the rational design of next-generation therapeutics based on this privileged scaffold.

Introduction: The Indazole Scaffold and the Rise of a Versatile Building Block

The indazole ring system, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities.[1] This bioisosteric relationship allows indazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Several marketed drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2]

Within the diverse landscape of indazole derivatives, this compound has emerged as a particularly valuable building block. The strategic placement of a reactive carbaldehyde group at the 3-position and an amino group at the 6-position provides a rich platform for chemical modifications. The aldehyde serves as a versatile handle for constructing a variety of heterocyclic systems and introducing diverse side chains, while the amino group offers a key interaction point for binding to biological targets and can be readily functionalized to modulate the compound's physicochemical properties.[4][5] This guide will systematically explore the multifaceted role of this pharmacophore in modern drug design.

The Pharmacophoric Landscape of this compound

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target.[6] The this compound scaffold presents a unique combination of features that contribute to its broad applicability.

Key Pharmacophoric Features:

  • Hydrogen Bond Donors (HBD): The amino group at the 6-position and the N-H of the indazole ring act as potent hydrogen bond donors, crucial for anchoring the molecule within the active site of target proteins.[7]

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors.

  • Aromatic Ring System: The bicyclic indazole core provides a rigid, planar structure that can engage in π-π stacking and hydrophobic interactions with aromatic residues in the target's binding pocket.

  • Reactive Handle: The 3-carbaldehyde group is not only a point for synthetic elaboration but can also form key interactions, such as covalent bonds or strong hydrogen bonds, with the target protein.

The interplay of these features allows for a high degree of "molecular recognition," enabling derivatives of this scaffold to bind with high affinity and selectivity to a range of biological targets.

Caption: Key pharmacophoric features of the this compound scaffold.

Synthetic Strategies: From Precursor to Core Pharmacophore and Beyond

The synthesis of this compound is a critical first step in the development of novel drug candidates. The most common and efficient route involves a two-step process starting from the corresponding 6-nitroindole.

Synthesis of the Precursor: 6-Nitro-1H-indazole-3-carbaldehyde

The conversion of an indole to an indazole-3-carboxaldehyde is a powerful "scaffold hopping" strategy.[8] The nitrosation of 6-nitroindole provides a direct route to the key precursor.

Synthesis_Workflow_1 Start 6-Nitroindole Reagents Sodium Nitrite (NaNO2) Acidic Medium (e.g., HCl) Start->Reagents Reaction Nitrosation Reaction Reagents->Reaction Intermediate Nitroso-intermediate Reaction->Intermediate Rearrangement Ring Rearrangement Intermediate->Rearrangement Product 6-Nitro-1H-indazole-3-carbaldehyde Rearrangement->Product Synthesis_Workflow_2 Start 6-Nitro-1H-indazole-3-carbaldehyde Method1 Catalytic Hydrogenation (H2, Pd/C) Start->Method1 Method A Method2 Tin(II) Chloride Reduction (SnCl2·2H2O) Start->Method2 Method B Method3 Iron Reduction (Fe, Acidic Medium) Start->Method3 Method C Product This compound Method1->Product Method2->Product Method3->Product Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolizes Kynurenine Kynurenine Receptor Receptor Tyrosine Kinase Kynurenine->Receptor activates IDO1->Kynurenine RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Metastasis) Nucleus->Transcription Inhibitor 6-Aminoindazole Derivative Inhibitor->IDO1 inhibits Inhibitor->RAF inhibits

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Amino-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Amino-1H-indazole-3-carbaldehyde Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The this compound motif is of particular strategic importance as it presents three points for diversification: the N1-position of the indazole ring, the C6-amino group, and the C3-carbaldehyde. The aldehyde functionality is a versatile handle for transformations such as reductive amination, Wittig reactions, and the formation of other heterocyclic systems.[3][4] Palladium-catalyzed cross-coupling reactions offer a powerful avenue to further functionalize the carbocyclic ring of this scaffold, enabling the synthesis of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions to modify the this compound core. Given the paucity of literature on this specific substrate, this document provides robust, adaptable protocols based on established methodologies for structurally related indazoles and other amino-substituted heterocycles. A key focus is placed on the strategic necessity of prior halogenation of the indazole ring to enable a wide range of cross-coupling reactions.

Pre-reaction Strategy: Halogenation of this compound

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig typically require an aryl halide or triflate as an electrophilic partner.[5][6][7] Therefore, a crucial first step is the regioselective halogenation of the this compound core. The most synthetically useful positions for functionalization are C5 and C7.

Protocol 1: Regioselective Bromination at C5 or C7

This protocol is adapted from methodologies for the bromination of substituted indoles and indazoles. The regioselectivity will be influenced by the directing effects of the amino and indazole nitrogen atoms.

Reaction Scheme:

Bromination_of_6_Amino_1H_indazole_3_carbaldehyde reactant This compound product 5-Bromo- or 7-Bromo-6-amino- 1H-indazole-3-carbaldehyde reactant->product Solvent (e.g., DMF or CH3CN) Room Temperature reagent N-Bromosuccinimide (NBS) (1.1 eq)

A schematic representation of the bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or CH3CN at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the halogenated product(s). Characterization by 1H NMR and 13C NMR is essential to confirm the regioselectivity of bromination.

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are designed for a generic halogenated this compound (denoted as Indazole-X , where X = Br or I). These are starting points and may require optimization of catalyst, ligand, base, solvent, and temperature for optimal results.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6] This reaction is particularly valuable for synthesizing biaryl structures, which are common in medicinal chemistry. The protocol below is adapted from successful couplings on related amino-substituted heterocyclic systems.[8]

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 Indazole-X (X = Br, I) product Substituted Indazole reactant1->product reactant2 R-B(OH)2 (Aryl- or Heteroarylboronic acid) reactant2->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O)

General scheme for the Suzuki-Miyaura coupling of a halogenated indazole.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • Indazole-X (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Argon or Nitrogen supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add Indazole-X (1.0 eq), the boronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl2, Pd(PPh3)4These are robust catalysts for a wide range of substrates.
Ligand dppf (in Pd(dppf)Cl2), PPh3Electron-rich and bulky phosphine ligands stabilize the palladium center.
Base K2CO3, Cs2CO3, K3PO4The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H2O, Toluene/H2O, DMEA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp2)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[7] This reaction is instrumental in creating linear, rigid structures often explored in materials science and as linkers in medicinal chemistry. A copper(I) co-catalyst is typically employed to facilitate the reaction.[9]

Reaction Scheme:

Sonogashira_Coupling reactant1 Indazole-X (X = Br, I) product Alkynyl-Substituted Indazole reactant1->product reactant2 R-C≡CH (Terminal Alkyne) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., DMF)

General scheme for the Sonogashira coupling of a halogenated indazole.

Protocol 3: Sonogashira Coupling

Materials:

  • Indazole-X (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF or THF)

  • Argon or Nitrogen supply

Procedure:

  • To a reaction vessel, add Indazole-X (1.0 eq), palladium catalyst, and CuI.

  • Evacuate and backfill with argon or nitrogen.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH4Cl solution to remove copper salts, followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5] This reaction would allow for the introduction of a second amino group onto the indazole scaffold, a common strategy in the development of kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 Indazole-X (X = Br, I) product Amino-Substituted Indazole reactant1->product reactant2 R1R2NH (Amine) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

General scheme for the Buchwald-Hartwig amination of a halogenated indazole.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • Indazole-X (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 2-4 mol% Pd)

  • Ligand (e.g., XPhos, RuPhos, or BrettPhos, 4-8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen supply in a glovebox or using Schlenk techniques

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Add Indazole-X and the anhydrous, degassed solvent.

  • Add the amine.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction, quench carefully with saturated aqueous NH4Cl solution.

  • Dilute with water and extract with ethyl acetate.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Considerations

  • Protection of Functional Groups: The N-H of the indazole and the C6-amino group may require protection, especially in reactions with strong bases or highly reactive coupling partners. Boc or SEM protection are common strategies. The aldehyde may be sensitive to certain reaction conditions and could be protected as an acetal if necessary.

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For challenging couplings, screening a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) is recommended.

  • Dehalogenation: A common side reaction is the reduction of the aryl halide. This can often be minimized by using less polar solvents, carefully controlling the reaction temperature, and ensuring the absence of water and oxygen.

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. This can be suppressed by slow addition of the coupling partner or by adjusting the reaction stoichiometry.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural elaboration of the this compound scaffold. While direct C-H functionalization remains an area for further research on this specific substrate, a strategic approach involving initial halogenation provides reliable access to a wide array of derivatives through well-established coupling methodologies. The protocols provided herein, adapted from closely related chemical systems, offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this valuable heterocyclic core. As with any synthetic methodology, careful optimization and substrate-specific adjustments will be key to achieving high yields and purity.

References

  • Charette, A. B., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(21), 5448-5451.
  • Colombel, V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543.
  • Fagnou, K., et al. (2008). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 10(15), 3243-3246.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Ho, T. L., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45037-45049.
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles. Retrieved from [Link]

  • PubMed. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ACS Publications. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(15), 9896-9905.
  • MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Intramolecular Coupling of Amino‐Tethered Vinyl Halides with Ketones, Esters, and Nitriles Using Potassium Phenoxide as the Base. Retrieved from [Link]

  • DSpace@MIT. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Retrieved from [Link]

  • ACS Publications. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6120-6123.
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Application Note & Protocol: A Scalable, Two-Step Synthesis of 6-Amino-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

6-Amino-1H-indazole-3-carbaldehyde is a highly valuable building block in medicinal chemistry, serving as a key precursor for a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] Its synthesis on a large scale, however, presents challenges related to efficiency, safety, and purity. This document provides a comprehensive, field-proven guide for the robust, scalable, two-step synthesis of this target compound. The narrative emphasizes the causality behind procedural choices, incorporates self-validating checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility. The described pathway proceeds via the nitrosation of commercially available 6-nitroindole to form the intermediate 6-Nitro-1H-indazole-3-carbaldehyde, followed by a highly efficient catalytic transfer hydrogenation to yield the final product.

Strategic Overview: From Indole to Aminoindazole

The functionalization of indazoles at the C3 position is critical for the development of potent kinase inhibitors, yet direct formylation of the indazole ring system via methods like the Vilsmeier-Haack reaction is generally ineffective.[3][4] To circumvent this, a "scaffold hopping" strategy is employed, transforming a more reactive indole precursor into the desired indazole.[5] Our selected pathway leverages this principle in a two-step sequence designed for scalability and reliability.

The core strategy involves:

  • Step 1: Nitrosative Cyclization. Conversion of 6-nitroindole into 6-Nitro-1H-indazole-3-carbaldehyde. This reaction proceeds via an electrophilic attack of a nitrosonium ion equivalent on the indole C3 position, followed by a ring-opening/ring-closing cascade to form the indazole core.

  • Step 2: Selective Nitro Group Reduction. Reduction of the 6-nitro group of the intermediate to the corresponding 6-amino functionality using a catalytic transfer hydrogenation method. This approach avoids the need for high-pressure hydrogenation equipment and offers excellent selectivity.

G cluster_0 Step 1: Nitrosative Cyclization cluster_1 Step 2: Nitro Reduction A 6-Nitroindole B 6-Nitro-1H-indazole-3-carbaldehyde A->B NaNO₂, HCl, DMF C 6-Nitro-1H-indazole-3-carbaldehyde D This compound C->D Hydrazine Hydrate, Pd/C, MeOH

Caption: Overall two-step synthetic workflow. (Max Width: 760px)

Part I: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

Principle and Mechanistic Insight

The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is a powerful transformation.[6] The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid like HCl. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). This electrophile attacks the electron-rich C3 position of the indole ring. The resulting intermediate undergoes a tautomerization and subsequent electrocyclic ring-opening of the pyrrole ring, followed by cyclization involving the nitroso group and the indole nitrogen, ultimately yielding the stable indazole-3-carbaldehyde after rearomatization. The use of a reverse addition protocol—adding the indole solution to the nitrosating mixture—is critical on a larger scale to maintain a low concentration of the indole and minimize the formation of dimeric side products.[7]

G cluster_nodes 6-Nitroindole 6-Nitroindole Intermediate_1 Intermediate_1 6-Nitroindole->Intermediate_1 + NO⁺ (from NaNO₂/HCl) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Tautomerization Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Ring Opening Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Ring Closing (Cyclization) 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carbaldehyde Intermediate_4->6-Nitro-1H-indazole-3-carbaldehyde -H₂O Rearomatization

Caption: Simplified mechanistic pathway for nitrosative cyclization. (Max Width: 760px)
Quantitative Data Summary
ParameterValueMoles (Equivalents)Rationale & In-Field Notes
Starting Material6-Nitroindole1.0 equivEnsure high purity (>98%) to avoid side reactions.
ReagentSodium Nitrite (NaNO₂)8.0 equivA large excess is used to drive the reaction to completion and ensure a sufficient concentration of the nitrosating agent.[5]
ReagentHydrochloric Acid (2 N aq.)7.0 equivProvides the acidic medium necessary for the formation of the nitrosonium ion.
SolventWater / DMF~1:2 v/vDMF is essential to solubilize the starting indole, while water is the medium for the nitrosating agent.[4]
Temperature0 °C to 80 °CN/AInitial cooling prevents runaway reactions, while subsequent heating is required to drive the conversion of the electron-deficient nitroindole.[1]
Reaction Time~6 hoursN/AMonitored by TLC until consumption of starting material.
Expected Yield75-85%N/AYield is post-purification.
Detailed Experimental Protocol

Safety Precaution: This procedure involves strong acids and oxidizing agents. All operations must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrosating Mixture:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, add sodium nitrite (e.g., 55.2 g, 800 mmol, 8.0 equiv) and deionized water (160 mL).

    • Cool the slurry to 0 °C using an ice-salt bath.

    • Slowly add 2 N hydrochloric acid (350 mL, 700 mmol, 7.0 equiv) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting pale blue solution at 0 °C for 15 minutes under an argon atmosphere.[5]

  • Reaction Execution (Reverse Addition):

    • In a separate flask, dissolve 6-nitroindole (e.g., 16.2 g, 100 mmol, 1.0 equiv) in N,N-Dimethylformamide (DMF) (300 mL).

    • Add the 6-nitroindole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 1-2 hours using a syringe pump. This controlled addition is crucial to prevent side reactions.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C.

  • In-Process Control:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexanes). The reaction is complete when the starting indole spot is no longer visible (typically 5-6 hours at 80 °C).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (1 L).

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash sequentially with water (2 x 500 mL) and saturated brine solution (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1 to 7:3).[3]

    • Combine the fractions containing the pure product and evaporate the solvent to yield 6-Nitro-1H-indazole-3-carbaldehyde as a yellowish solid.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be recorded and compared to literature values.

Part II: Synthesis of this compound

Principle and Mechanistic Insight

The reduction of the aromatic nitro group is achieved via catalytic transfer hydrogenation. This method offers significant operational advantages for large-scale synthesis over traditional catalytic hydrogenation, as it avoids the use of flammable hydrogen gas and high-pressure equipment. In this process, hydrazine hydrate acts as the hydrogen donor. On the surface of the palladium-on-carbon (Pd/C) catalyst, hydrazine decomposes to produce diimide (N₂H₂), which then selectively reduces the nitro group to an amine, releasing nitrogen gas. The catalyst provides a low-energy pathway for this transformation.

Quantitative Data Summary
ParameterValueMoles (Equivalents)Rationale & In-Field Notes
Starting Material6-Nitro-1H-indazole-3-carbaldehyde1.0 equivEnsure the intermediate is dry and free of excess solvent.
ReagentHydrazine Hydrate (N₂H₄·H₂O)3.0-5.0 equivAn excess is used to ensure complete reduction. The reaction is highly exothermic upon addition; control is critical.
CatalystPalladium on Carbon (10% Pd/C)5-10 mol %A standard loading for efficient reduction. Use a wet catalyst (e.g., 50% water) to mitigate fire risk.
SolventMethanol (MeOH) or Ethanol (EtOH)~20-30 mL per gA protic solvent is ideal for this reaction.
TemperatureReflux (e.g., ~65 °C for MeOH)N/AThermal energy is required to initiate and sustain the catalytic cycle.
Reaction Time2-4 hoursN/AMonitored by TLC for the disappearance of the starting material.
Expected Yield85-95%N/AHigh yields are typical for this clean conversion.
Detailed Experimental Protocol

Safety Precaution: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[8] Palladium on carbon is flammable, especially when dry. Handle both in a well-ventilated fume hood. Avoid ignition sources. Wear appropriate PPE.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, condenser, and argon inlet, add 6-Nitro-1H-indazole-3-carbaldehyde (e.g., 19.1 g, 100 mmol, 1.0 equiv) and methanol (400 mL).

    • Carefully add 10% Palladium on Carbon (e.g., ~2.0 g, wet catalyst) under a gentle stream of argon. Caution: Do not allow the catalyst to become dry.

  • Reaction Execution:

    • Heat the suspension to reflux (~65 °C).

    • Once refluxing, add hydrazine hydrate (e.g., 24 mL, ~500 mmol, 5.0 equiv) dropwise via an addition funnel over 30-45 minutes. Vigorous gas evolution (N₂) will occur, and the reaction is exothermic. Ensure the condenser is efficient.

    • After the addition is complete, maintain the reaction at reflux.

  • In-Process Control:

    • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexanes). The reaction is complete when the starting nitro compound is fully consumed (typically 2-3 hours). The product spot will be more polar.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry out on the filter funnel as it can ignite in air. Immediately quench the filter cake with plenty of water.

    • Wash the filter cake with additional methanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or a silica gel plug to yield this compound as a solid.

  • Final Product Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

G Start Charge Reactor: - 6-Nitro-indazole - Methanol - Pd/C (wet) Heat Heat to Reflux (~65 °C) Start->Heat Add_Hydrazine Dropwise Addition of Hydrazine Hydrate (Exothermic, N₂ evolution) Heat->Add_Hydrazine Reflux Maintain Reflux (2-3 hours) Add_Hydrazine->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temp. TLC->Cool Reaction Complete Filter Filter through Celite® (Quench catalyst!) Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Recrystallization) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Self-validating workflow for the nitro reduction step. (Max Width: 760px)

References

  • Guillon, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Guillon, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available at: [Link]

  • Guillon, R., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

  • Various Authors (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Available at: [Link]

  • Defense Technical Information Center (DTIC) (n.d.). Safety and Handling of Hydrazine. DTIC. Available at: [Link]

  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. NJ.gov. Available at: [Link]

  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Hydrazine. NJ.gov. Available at: [Link]

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application of 6-Amino-1H-indazole-3-carbaldehyde in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for the use of 6-Amino-1H-indazole-3-carbaldehyde in Fragment-Based Drug Discovery

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD screens small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target.[3] This approach offers several distinct advantages, including a more thorough exploration of chemical space and a higher "hit" rate, providing fertile starting points for medicinal chemistry optimization.[2] The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its ability to act as a bioisostere of indole and to form critical hydrogen bond interactions within protein binding pockets.[4][5] This has led to the successful development of numerous indazole-containing drugs, particularly in the area of kinase inhibition.[5]

This application note provides a detailed guide to the use of a specific, high-value indazole fragment, This compound , in FBDD campaigns. We will explore its unique properties, provide detailed protocols for its use in key biophysical screening techniques, and discuss its potential for elaboration into potent lead compounds.

The Star Player: this compound

The this compound fragment is a particularly attractive starting point for several reasons:

  • The Indazole Core: The bicyclic indazole ring system is a superb scaffold for engaging with a wide variety of protein targets. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions in a protein's binding site.

  • The 6-Amino Group: This functional group provides a key vector for both interaction and elaboration. The amino group can participate in hydrogen bonding and can be readily modified to explore the surrounding chemical space, for example, through acylation or sulfonylation.

  • The 3-Carbaldehyde Handle: The aldehyde at the 3-position is a versatile functional group for synthetic elaboration. It allows for a range of chemical transformations, such as reductive amination to introduce new amine substituents, or Wittig-type reactions to build more complex structures.[5][6] This provides a direct and efficient route for growing the fragment hit into a more potent lead compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is critical for the design of robust and reliable screening assays. While comprehensive experimental data for this compound is not widely published, we can infer key properties from related compounds and provide guidance for their experimental determination.

PropertyValue/ConsiderationRationale and Importance
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol Falls well within the "Rule of Three" for fragments (<300 Da), ensuring a good starting point for optimization.
CAS Number 170426-79-4Critical for unambiguous identification and sourcing.
Appearance Likely a yellow to brown solidBased on related indazole aldehydes.[7]
Solubility Sparingly soluble in water, soluble in DMSOThe aromatic core suggests low aqueous solubility. High-quality, dry DMSO is essential for preparing stock solutions for screening. Solubility in aqueous buffers must be experimentally determined to avoid false positives/negatives.
pKa The 6-amino group is basic; the indazole N-H is weakly acidic.pH will affect the protonation state and solubility. Screening buffers should be maintained at a constant pH, typically around 7.4, to ensure consistent results.
Stability Generally stable, but aldehydes can be susceptible to oxidation.Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Freeze-thaw cycles should be minimized. Stability in the chosen assay buffer should be confirmed.

FBDD Workflow Using this compound

A typical FBDD campaign involves a series of steps, from initial screening to hit validation and elaboration. The following diagram illustrates a representative workflow for utilizing this compound.

FBDD_Workflow cluster_0 Preparation & QC cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead P1 Source or Synthesize This compound P2 Quality Control (NMR, LC-MS, Purity) P1->P2 P3 Solubility & Stability Assessment P2->P3 S1 Biophysical Screen (e.g., SPR, NMR) P3->S1 S2 Identify Initial Hits S1->S2 V1 Orthogonal Screen (e.g., if SPR primary, use NMR) S2->V1 V2 Dose-Response & Affinity (KD Determination) V1->V2 V3 Structural Biology (X-ray Crystallography, NMR) V2->V3 H1 Structure-Based Design (Analyze Binding Pose) V3->H1 H2 Synthetic Elaboration (e.g., Reductive Amination) H1->H2 H3 Iterative Optimization (SAR by NMR/SPR) H2->H3 H3->S1 New Analogs

Figure 1: A representative workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Synthesis and Quality Control

The synthesis of this compound typically proceeds via a two-step process from the corresponding 6-nitroindole.

Step 1: Nitrosation of 6-Nitroindole to form 6-Nitro-1H-indazole-3-carbaldehyde

This procedure is adapted from established methods for the conversion of indoles to indazole-3-carbaldehydes.[4][5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add 2 N aqueous hydrochloric acid (HCl, 7 equivalents) to the cooled sodium nitrite solution. Maintain the temperature at 0°C.

  • Indole Addition: In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF. Add this solution dropwise to the nitrosating mixture at 0°C over a period of 1-2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 6-Nitro-1H-indazole-3-carbaldehyde. Purification can be achieved by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to the desired amine can be achieved under various conditions. A common and effective method is catalytic hydrogenation.

  • Preparation: Dissolve the 6-Nitro-1H-indazole-3-carbaldehyde in a suitable solvent such as ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by crystallization or column chromatography.

Quality Control (QC)

It is imperative to ensure the identity, purity, and integrity of the fragment before screening.

  • Identity Confirmation: Confirm the molecular weight by Mass Spectrometry (MS).

  • Structural Confirmation: Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: Determine the purity by High-Performance Liquid Chromatography (HPLC) with UV detection and/or LC-MS. A purity of >95% is recommended for screening.

Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of binding events, making it well-suited for primary fragment screening.

Rationale: This protocol is designed to rapidly identify fragments that bind to a target protein immobilized on a sensor chip. A counter-screen against a control protein can be included to identify and eliminate non-specific binders early in the process.

  • Protein Immobilization: Immobilize the purified target protein and a control protein on separate flow cells of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., at 100 mM). From this, prepare a series of dilutions in the running buffer to the desired screening concentrations (e.g., 100 µM, 200 µM). The final DMSO concentration should be kept constant and as low as possible (ideally ≤1%).

  • Screening:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the flow cells containing the target and control proteins.

    • Include buffer-only injections for double referencing.

    • Monitor the binding response in real-time. A response significantly above the noise level in the target flow cell but not the control flow cell indicates a potential hit.

  • Hit Validation: For initial hits, perform a dose-response experiment by injecting a range of fragment concentrations to confirm binding and to estimate the dissociation constant (K_D).

SPR_Protocol P1 Immobilize Target Protein on Chip S1 Inject Fragment over Sensor Chip P1->S1 P2 Prepare Fragment Stock in DMSO P3 Dilute Fragment in Running Buffer P2->P3 P3->S1 S2 Monitor Binding Response S1->S2 V1 Analyze Data (Double Referencing) S2->V1 V2 Identify Hits (Target-specific binding) V1->V2 V3 Dose-Response for KD Estimation V2->V3

Figure 2: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).

Protocol 3: Hit Validation by NMR Spectroscopy

NMR is an excellent orthogonal method to validate hits from a primary screen. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening as they do not require isotope-labeled protein.

Rationale: STD NMR detects transient binding of a ligand to a large protein. By selectively saturating the protein's proton signals, this saturation is transferred to any bound ligands via spin diffusion. The difference between a spectrum with on-resonance protein saturation and one with off-resonance saturation reveals which compounds have bound to the protein.

  • Sample Preparation:

    • Prepare a solution of the target protein in a deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pH 7.4, containing 150 mM NaCl). A typical protein concentration is 10-50 µM.

    • Prepare a stock solution of this compound in deuterated DMSO (DMSO-d₆).

    • Add the fragment to the protein solution to a final concentration typically in the range of 100 µM to 1 mM. The final DMSO-d₆ concentration should be kept low (<5%).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to ensure the fragment signals are visible and not overlapping with any buffer components.

    • Set up the STD NMR experiment with a selective saturation pulse applied on-resonance with the protein signals (e.g., at 0.5 ppm) and another off-resonance (e.g., at 40 ppm).

    • Acquire the on-resonance and off-resonance spectra as an interleaved pair to minimize artifacts.

  • Data Processing and Analysis:

    • Process the spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum correspond to the protons of the fragment that are in close contact with the protein, thus confirming binding. The relative intensities of the signals can provide information on the binding epitope of the fragment.

From Hit to Lead: The Path Forward

Once this compound is confirmed as a binder to the target of interest, and ideally, a co-crystal structure is obtained, the medicinal chemistry campaign can begin. The dual functionality of this fragment provides a clear and logical path for optimization.

  • Elaboration at the 3-position (Aldehyde): Reductive amination is a robust and widely used reaction that can be employed to introduce a diverse range of substituents.[8] This allows for the exploration of nearby pockets in the binding site and can lead to significant gains in potency.

  • Modification of the 6-position (Amine): The amino group can be acylated or sulfonated to probe for additional interactions. This position is often solvent-exposed and can be a key vector for improving physicochemical properties as well as potency.

The combination of these two modification points, guided by structural information, allows for a rapid and efficient exploration of the structure-activity relationship (SAR), paving the way for the development of a potent and selective lead compound.

Conclusion

This compound represents a high-value fragment for FBDD campaigns, particularly those targeting protein kinases. Its combination of a privileged indazole core with two distinct and synthetically tractable functional groups provides an excellent starting point for hit identification and a clear roadmap for subsequent hit-to-lead optimization. The protocols outlined in this application note provide a robust framework for the successful application of this versatile fragment in modern drug discovery programs.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved January 26, 2026, from [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]

  • PubChem. (n.d.). Indazole-3-carbaldehyde. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]

  • PubMed. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PubMed Central. [Link]

  • ResearchGate. (2016). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3 /NaBH4. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. PubMed Central. [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved January 26, 2026, from [Link]

  • YouTube. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. Retrieved January 26, 2026, from [Link]

  • PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved January 26, 2026, from [Link]

  • PubMed. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. Retrieved January 26, 2026, from [Link]

Sources

Strategic Synthesis of Fused Heterocyclic Systems from 6-Amino-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1H-indazole-3-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine at the C6 position and an electrophilic aldehyde at the C3 position, opens a gateway to a diverse array of fused heterocyclic scaffolds. This application note provides a detailed guide to the synthesis of complex heterocyclic systems, focusing on the construction of medicinally relevant pyrazolo[4,3-f]quinolines and fused pyrimidines. By leveraging classic named reactions and modern multicomponent strategies, these protocols offer robust and reproducible pathways to novel molecular architectures. We provide not only step-by-step experimental procedures but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

The Strategic Value of a Bifunctional Indazole Scaffold

The indazole core is a well-established "privileged structure" in drug discovery, known for its ability to mimic indoles and form critical hydrogen bond interactions in enzyme active sites.[1] The subject of this guide, this compound, elevates this potential by incorporating two strategically placed reactive handles.

  • The C3-Aldehyde: This group is a classic electrophile, primed for condensation reactions, reductive aminations, and as a key component in cyclization reactions to form adjacent rings. Its position on the pyrazole ring makes it an integral part of the indazole's conjugated system.

  • The C6-Amine: This aromatic amine is a potent nucleophile. It serves as the cornerstone for building fused rings onto the benzene portion of the indazole scaffold, enabling the synthesis of complex polycyclic systems.

The synergy between these two groups allows for elegant and efficient construction of fused systems like quinolines and pyrimidines, which are themselves core components of numerous therapeutic agents.

Synthesis of Pyrazolo[4,3-f]quinolines via Friedländer Annulation

The most direct and powerful application of this scaffold's unique functionality is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde with a compound containing an α-methylene group (an "active methylene compound").[2] In our case, the 6-amino group and the C5-carbon of the indazole, activated by the C3-aldehyde, serve as the requisite components to build a fused pyridine ring, yielding the tetracyclic pyrazolo[4,3-f]quinoline core.

Mechanistic Rationale

The reaction proceeds through a two-stage mechanism:

  • Initial Condensation: The reaction begins with an Aldol-type condensation between the enolate of the active methylene compound (e.g., ethyl acetoacetate) and the C3-aldehyde of the indazole. Concurrently, or in a separate step, the 6-amino group condenses with the ketone carbonyl of the active methylene compound to form an enamine intermediate.

  • Cyclodehydration: The newly formed enamine then attacks the activated double bond from the Aldol condensation, leading to an intramolecular cyclization. A subsequent dehydration (aromatization) step expels a molecule of water to yield the stable, aromatic pyrazolo[4,3-f]quinoline system.

The choice of catalyst (acid or base) is critical. A base like potassium hydroxide or piperidine facilitates the formation of the enolate from the active methylene compound, while an acid catalyst can activate the aldehyde carbonyl and promote the final dehydration step.

Friedlander_Mechanism Mechanism of Friedländer Annulation cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Start_Indazole 6-Amino-1H-indazole- 3-carbaldehyde Step1 Base-catalyzed Enolate Formation of AMC Start_Indazole->Step1 Base (e.g., KOH) Start_AMC Active Methylene Compound (AMC) Start_AMC->Step1 Base (e.g., KOH) Step2 Aldol Condensation (C3-aldehyde + Enolate) Step1->Step2 Step3 Enamine Formation (C6-amine + Ketone) Step1->Step3 Step4 Intramolecular Cyclization Step2->Step4 via intermediate Step3->Step4 via intermediate Step5 Dehydration & Aromatization Step4->Step5 - H₂O Product Pyrazolo[4,3-f]quinoline Step5->Product

Caption: Mechanism of Friedländer Annulation.

Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazolo[4,3-f]quinoline-2-carboxylate

This protocol details the reaction with ethyl acetoacetate, a common active methylene compound.

Reaction Scheme: (A chemical drawing showing this compound reacting with ethyl acetoacetate in the presence of KOH/Ethanol to yield Ethyl 3-methyl-1H-pyrazolo[4,3-f]quinoline-2-carboxylate)

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound175.171.0175 mg
Ethyl acetoacetate130.141.2156 mg (0.15 mL)
Potassium Hydroxide (KOH)56.112.0112 mg
Ethanol (Absolute)--10 mL
Hydrochloric Acid (1 M aq.)--As needed
Ethyl Acetate--~50 mL
Brine--~20 mL

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (175 mg, 1.0 mmol) and absolute ethanol (10 mL). Stir at room temperature to dissolve.

  • Addition of Reagents: Add ethyl acetoacetate (0.15 mL, 1.2 mmol) to the solution. In a separate vial, dissolve potassium hydroxide (112 mg, 2.0 mmol) in a minimal amount of ethanol (~1-2 mL) and add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (25 mL) and water (25 mL). Shake well and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure pyrazolo[4,3-f]quinoline derivative.

Expected Outcome: The product should be a solid, with a yield typically in the range of 60-80%. Characterization by ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of new aromatic protons corresponding to the quinoline ring. Mass spectrometry should confirm the expected molecular weight.

Synthesis of Fused Pyrimidines via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step.[3] The this compound scaffold is an excellent substrate for MCRs designed to build fused pyrimidine rings. A plausible approach is a three-component reaction with an active methylene dinitrile (e.g., malononitrile) and a source of ammonia or an amine, leading to a pyrazolo[4,3-g]pteridine or a related system.

Rationale and Strategy

This strategy is analogous to established syntheses of fused pyridine and pyrimidine rings.[4][5] The reaction likely proceeds through an initial Knoevenagel condensation between the C3-aldehyde and malononitrile. The resulting electron-deficient alkene is then a potent Michael acceptor. The 6-amino group can then add to one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to form the fused, aromatic diaminopyrimidine ring.

MCR_Workflow Experimental Workflow for MCR cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_product 4. Final Product A1 Charge flask with This compound A2 Add Malononitrile and Solvent (e.g., EtOH) A1->A2 A3 Add Base Catalyst (e.g., Piperidine) A2->A3 B1 Heat to Reflux (e.g., 80°C) A3->B1 B2 Monitor by TLC (4-8 hours) B1->B2 C1 Cool to Room Temp. B2->C1 C2 Filter Precipitated Product C1->C2 C3 Wash with Cold Solvent C2->C3 C4 Dry Under Vacuum C3->C4 D1 Fused Pyrimidine Product C4->D1

Caption: General workflow for a multicomponent reaction.

Protocol: Synthesis of 7,8-Diamino-1H-pyrazolo[3,4-g]quinoline-9-carbonitrile

This protocol provides a representative method for the synthesis of a fused aminopyridine, a close relative of a fused pyrimidine, demonstrating the core cyclization principle.

Reaction Scheme: (A chemical drawing showing this compound reacting with malononitrile in the presence of piperidine/Ethanol to yield the target fused diaminopyridine-carbonitrile product)

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound175.171.0175 mg
Malononitrile66.061.173 mg
Piperidine85.150.2~20 µL (cat.)
Ethanol (Absolute)--10 mL

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (175 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and absolute ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 20 µL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 6-8 hours. The product often begins to precipitate from the hot solution as a colorful solid.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to yield the final fused heterocyclic compound. The product is often pure enough for characterization without further column chromatography.

Summary and Outlook

The protocols detailed in this application note demonstrate that this compound is a powerful and versatile precursor for the synthesis of complex, fused heterocyclic systems. The Friedländer annulation provides a reliable and high-yielding route to pyrazolo[4,3-f]quinolines, while multicomponent strategies offer an efficient pathway to highly functionalized fused pyrimidines and related scaffolds. These methods are characterized by operational simplicity, the use of readily available reagents, and the ability to generate significant molecular complexity in a single step. For researchers in drug discovery, these protocols provide a validated starting point for creating novel libraries of compounds for biological screening.

References

  • Halima Salem A, Miloudi A. Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. Journal of the Turkish Chemical Society, Section A: Chemistry. 2021;8(3):811–20. [Link]

  • Crosignani, S., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018;8(23):12821-12829. [Link]

  • Ostrovskyi, D., et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. 2021;9:705910. [Link]

  • Dayal, N., et al. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. 2021;64(15):11085-11107. [Link]

  • Shivaji College, University of Delhi. The class of compounds which contain a methylene group (-CH2-) directly bonded to two carbonyl groups. e-PG Pathshala. [Link]

  • Mansour, T.S. The Friedländer Synthesis of Quinolines. ResearchGate. 2015. [Link]

  • Li, A.-H., et al. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. 2010;2010(10):1629-1632. [Link]

  • Pradeep, P.S., et al. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules. 2020;25(1):193. [Link]

  • Shaikh, A. A., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2021;26(23):7337. [Link]

Sources

The Strategic Utility of 6-Amino-1H-indazole-3-carbaldehyde in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Fluorescence Sensing

The indazole core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for the development of bioactive molecules and functional materials.[2] In the realm of fluorescence sensing, the indazole moiety offers a robust and tunable platform for the design of probes that can detect a wide range of analytes with high sensitivity and selectivity.[3] This application note focuses on a particularly valuable derivative, 6-Amino-1H-indazole-3-carbaldehyde, and its role as a versatile building block for the next generation of fluorescent probes.

The strategic placement of an amino group at the 6-position and a carbaldehyde at the 3-position provides two reactive handles for the facile construction of complex molecular architectures. The electron-donating amino group can significantly influence the photophysical properties of the resulting fluorophore, often leading to enhanced quantum yields and red-shifted emission profiles.[4] The aldehyde functionality serves as a convenient point of attachment for various recognition moieties through the formation of Schiff bases, enabling the development of probes for a diverse array of targets, including metal ions and biomolecules.[5][6]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound as a building block for fluorescent probes. We will detail the synthetic route to this key intermediate, provide a protocol for the synthesis of a representative Schiff base fluorescent probe, and discuss its potential applications in analyte detection.

Synthesis of the Building Block: this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 6-nitroindole. The first step involves the conversion of 6-nitroindole to 6-Nitro-1H-indazole-3-carbaldehyde via a nitrosation reaction.[7] This is followed by the selective reduction of the nitro group to an amine.

Part 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of indoles.[2]

Reaction Scheme:

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitroindole 6-Nitroindole 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitroindole->6-Nitro-1H-indazole-3-carbaldehyde Nitrosation NaNO2_HCl NaNO2, HCl (aq) NaNO2_HCl->6-Nitro-1H-indazole-3-carbaldehyde

Figure 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, dissolve 6-nitroindole (1.0 eq) in a suitable solvent such as water or a mixture of water and an organic co-solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.2 eq) to the cooled solution while stirring.

  • After the addition of sodium nitrite, slowly add 2N hydrochloric acid dropwise until the solution becomes acidic (pH 2-3).

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Nitro-1H-indazole-3-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Reduction to this compound

The reduction of the nitro group can be achieved using various reagents, with tin(II) chloride being a common and effective choice.

Reaction Scheme:

Synthesis of this compound 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carbaldehyde This compound This compound 6-Nitro-1H-indazole-3-carbaldehyde->this compound Reduction SnCl2_HCl SnCl2·2H2O, HCl SnCl2_HCl->this compound

Figure 2: Synthesis of this compound.

Materials:

  • 6-Nitro-1H-indazole-3-carbaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Suspend 6-Nitro-1H-indazole-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application: Synthesis of a Schiff Base Fluorescent Probe

The dual functionality of this compound allows for its use in creating sophisticated fluorescent probes. A common and effective strategy is the formation of a Schiff base through condensation of the aldehyde group with a primary amine of a fluorophore or a receptor unit. For this application note, we will detail the synthesis of a hypothetical "turn-on" fluorescent probe for a specific metal ion by reacting this compound with a suitable amino-functionalized fluorophore.

Design Principle of a "Turn-On" Fluorescent Probe

The designed probe will operate on the principle of Photoinduced Electron Transfer (PET). In the "off" state, the lone pair of electrons on the amino group of the 6-aminoindazole moiety can quench the fluorescence of the attached fluorophore through PET. Upon binding of a target analyte (e.g., a metal ion) to a recognition site, the electron-donating ability of the amino group is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Protocol: Synthesis of a Representative Schiff Base Probe

This protocol describes the condensation reaction between this compound and 2-amino-N-ethylcarbazole, a commercially available fluorophore.

Reaction Scheme:

Schiff_Base_Probe_Synthesis cluster_reactants Reactants This compound This compound Schiff_Base_Probe Schiff Base Fluorescent Probe This compound->Schiff_Base_Probe Condensation 2-amino-N-ethylcarbazole 2-Amino-N-ethylcarbazole 2-amino-N-ethylcarbazole->Schiff_Base_Probe Catalyst Acetic Acid (cat.) Catalyst->Schiff_Base_Probe

Figure 3: Synthesis of a Schiff base fluorescent probe.

Materials:

  • This compound

  • 2-Amino-N-ethylcarbazole

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Protocol:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • To this solution, add 2-amino-N-ethylcarbazole (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Characterization and Application of the Fluorescent Probe

The newly synthesized Schiff base probe should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Subsequently, its photophysical properties and sensing capabilities can be evaluated.

Photophysical Properties

The following table outlines the expected photophysical properties of the synthesized probe before and after the addition of a target analyte.

PropertyProbe OnlyProbe + Analyte
Absorption λmax (nm) ~350-400~350-400 (potential shift)
Emission λmax (nm) ~450-500 (weak)~450-500 (strong)
Quantum Yield (Φ) Low (<0.1)High (>0.5)
Fluorescence "Off""On"
Protocol for Fluorescence Titration

This protocol details the steps to evaluate the "turn-on" response of the probe in the presence of a target analyte (e.g., a metal ion like Zn²⁺).

Materials:

  • Stock solution of the Schiff base probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solution of the analyte (e.g., ZnCl₂) in deionized water or an appropriate buffer.

  • Spectrofluorometer.

  • Cuvettes.

Protocol:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • To each solution, add increasing concentrations of the analyte stock solution.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence emission spectrum of each solution, using an excitation wavelength determined from the absorption spectrum.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and binding constant.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel fluorescent probes. Its dual reactive sites allow for the straightforward construction of sophisticated sensor molecules through established synthetic methodologies like Schiff base formation. The inherent electronic properties of the 6-aminoindazole scaffold can be harnessed to design probes with desirable photophysical characteristics, such as "turn-on" fluorescence responses. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising building block in the development of next-generation fluorescent sensors for a wide range of applications in chemistry, biology, and medicine.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [PMC - NIH]. [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (2022). MDPI. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • A simple Schiff base probe for quintuplicate-metal analytes with four emission-wavelength responses. (2023). PubMed Central. [Link]

  • Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). [NIH]. [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). ACS Publications. [Link]

  • Synthesis, photophysical properties and structures of organotin-Schiff bases utilizing aromatic amino acid from the chiral pool and evaluation of the biological perspective of a triphenyltin compound. (2017). PubMed. [Link]

  • A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. (2023). PubMed Central. [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2015). [PMC - NIH]. [Link]

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Troubleshooting & Optimization

Technical Support Center: Reduction of 6-Nitro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthetic chemistry community. This guide is dedicated to researchers, scientists, and professionals in drug development who are working with the reduction of 6-Nitro-1H-indazole-3-carbaldehyde. This critical transformation is a gateway to a variety of valuable scaffolds in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges and side reactions inherent in this process.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the reduction of 6-Nitro-1H-indazole-3-carbaldehyde, providing potential causes and actionable solutions.

Issue 1: My reaction is incomplete, or the yield of 6-Amino-1H-indazole-3-carbaldehyde is significantly lower than expected.

Potential Causes and Solutions:

  • Insufficient Reducing Agent or Catalyst Activity:

    • Cause: The potency of your reducing agent or the activity of your catalyst is a primary factor for reaction completion. Catalysts like Palladium on carbon (Pd/C) can lose activity over time or through improper storage. Similarly, metal powders (e.g., Iron, Tin) can have passivated surfaces.

    • Solution:

      • Verify Reagent Quality: Use fresh, high-quality reducing agents and catalysts. For catalytic hydrogenations, ensure the Pd/C is from a reliable supplier and has been stored under appropriate conditions (e.g., under an inert atmosphere).

      • Optimize Stoichiometry/Loading: For metal-based reductions like those using Tin(II) chloride (SnCl₂), a significant excess (often up to 5 equivalents) may be necessary to drive the reaction to completion.[1] For catalytic hydrogenations, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve reaction rates.[1]

      • Activate Metal Surfaces: In the case of iron or zinc reductions, pre-activation of the metal powder by washing with dilute acid can remove oxide layers and enhance reactivity.

  • Poor Solubility of Starting Material:

    • Cause: 6-Nitro-1H-indazole-3-carbaldehyde may have limited solubility in certain solvents, hindering its interaction with the reducing agent or catalyst.

    • Solution:

      • Solvent Screening: Experiment with a range of solvents or solvent mixtures. Protic solvents like ethanol and methanol are common choices. Adding a co-solvent like ethyl acetate or tetrahydrofuran (THF) can improve solubility.

      • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the starting material and accelerate the reaction. However, be cautious as higher temperatures can also promote side reactions.[2]

  • Inadequate Reaction Time or Temperature:

    • Cause: The reduction may be sluggish under the initial conditions.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

      • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time is a straightforward solution.

      • Increase Temperature: If extending the time is not feasible, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be effective.

Issue 2: My analytical data (NMR, LC-MS) shows the presence of significant impurities alongside the desired product.

This is a common challenge, and the identity of the side products depends heavily on the chosen reduction method.

  • Over-reduction of the Aldehyde:

    • Symptom: Presence of a peak corresponding to 6-Amino-1H-indazole-3-methanol.

    • Cause: The aldehyde group is susceptible to reduction, especially under harsh hydrogenation conditions (high pressure, high temperature, or with highly active catalysts like Platinum Oxide).[3]

    • Solution:

      • Milder Conditions: Use atmospheric pressure of hydrogen (e.g., a balloon) and conduct the reaction at room temperature.

      • Careful Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

      • Catalyst Choice: Palladium-based catalysts are generally more chemoselective for nitro group reduction over aldehydes compared to platinum-based catalysts.

  • Intramolecular Reductive Amination/Cyclization:

    • Symptom: Formation of dimeric or polymeric species, often insoluble.

    • Cause: The newly formed, nucleophilic 6-amino group can react with the aldehyde of another molecule to form an imine, which is then reduced to a secondary amine. This can lead to dimerization or polymerization.

    • Solution:

      • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.

      • Stepwise Procedure: Consider a two-step approach where the aldehyde is first protected (e.g., as an acetal), followed by nitro group reduction and then deprotection.

  • Formation of Azo and Azoxy Compounds:

    • Symptom: Appearance of colored impurities (azo compounds are often brightly colored). Mass spectrometry may show peaks corresponding to the dimerized product.

    • Cause: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates.[4][5] These intermediates can condense, especially under certain pH conditions, to form azoxy and subsequently azo compounds.[5]

    • Solution:

      • Ensure Sufficient Reducing Agent: Using a stoichiometric excess of the reducing metal helps to ensure the complete reduction of intermediates to the amine.

      • Control pH: While these reactions are typically run in acid, extreme pH values can influence the formation of these byproducts. Maintaining a consistent and appropriate acidic environment is key.

      • Reaction Time and Temperature: Ensure the reaction goes to completion to minimize the concentration of reactive intermediates.

  • Complexation with Tin Salts:

    • Symptom: Difficulty in isolating the product during workup; product may be retained in the aqueous layer.

    • Cause: The resulting amino-indazole can form stable complexes with tin salts.

    • Solution:

      • Basification during Workup: After the reaction, carefully basify the mixture with a solution of sodium hydroxide or sodium bicarbonate to a pH of 7-8. This will precipitate tin hydroxides, which can then be filtered off.[1]

      • Use of a Co-solvent: Performing the workup with a solvent system like ethyl acetate and water can help to break up the complexes and extract the product into the organic layer.

  • Potential for Indazole Ring Instability:

    • Cause: While the indazole ring is generally stable, harsh acidic conditions and elevated temperatures could potentially lead to ring-opening or other rearrangements, although this is less common under standard reduction conditions.[6]

    • Solution:

      • Milder Acidic Conditions: Use a less concentrated acid or a buffered system if ring instability is suspected.

      • Temperature Control: Avoid excessive heating.

Visualizing Potential Reaction Pathways

G start 6-Nitro-1H-indazole-3-carbaldehyde desired This compound start->desired Desired Pathway intermediates Nitroso & Hydroxylamine Intermediates start->intermediates Initial Reduction over_reduced 6-Amino-1H-indazole-3-methanol desired->over_reduced Over-reduction (e.g., H₂/PtO₂) reductive_amination Dimeric/Polymeric Products desired->reductive_amination azo_azoxy Azo/Azoxy Byproducts intermediates->desired Complete Reduction intermediates->azo_azoxy Condensation

Caption: Potential reaction pathways during the reduction of 6-Nitro-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is generally preferred for this transformation?

A1: The choice of method depends on the specific requirements of your synthesis.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often considered a "greener" method as it typically produces water as the main byproduct and avoids the use of stoichiometric metal reagents.[7] It is highly effective but requires careful control to prevent over-reduction of the aldehyde and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).

  • Tin(II) Chloride (SnCl₂): This is a classic and robust method that shows good chemoselectivity for the nitro group in the presence of many other functional groups, including aldehydes.[8] However, the workup can be more cumbersome due to the formation of tin salts, and tin compounds have toxicity concerns.[7]

  • Iron (Fe) in Acidic Media: This is a cost-effective and environmentally benign option. It is generally chemoselective but may require elevated temperatures.

Q2: How does the pH of the reaction mixture influence the formation of side products?

A2: The pH is a critical parameter, especially in metal/acid reductions.

  • Acidic Conditions (e.g., SnCl₂/HCl): These conditions are necessary for the reduction to proceed but can also promote the formation of condensation byproducts like azoxy and azo compounds from the nitroso and hydroxylamine intermediates.

  • Neutral Conditions (e.g., Catalytic Hydrogenation): One of the advantages of catalytic hydrogenation is that it can often be run under neutral pH, which can minimize acid-catalyzed side reactions.[9]

  • Basic Conditions during Workup: It is crucial to raise the pH to basic levels during the workup of SnCl₂ reductions to precipitate tin salts and liberate the free amine product.

Q3: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?

A3:

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce an aromatic nitro group.[3] It is, however, capable of reducing the aldehyde to an alcohol, so it is not suitable for the desired transformation.

  • Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ is a very powerful reducing agent, it typically reduces aromatic nitro compounds to azo compounds, not amines.[8] Furthermore, it would readily reduce the aldehyde group as well. Therefore, LiAlH₄ is not a suitable reagent for this selective reduction.

Q4: I am concerned about the stability of the indazole ring. Is this a valid concern?

A4: The indazole ring is a stable aromatic system and is generally robust under the standard conditions used for nitro group reduction.[10] Significant degradation of the indazole core is unlikely with common methods like catalytic hydrogenation or SnCl₂/HCl at moderate temperatures. Ring-opening of indazoles has been observed under specific, harsh conditions, such as decarboxylation of certain indazole-3-carboxylic acids in boiling quinoline, which are not relevant to this reduction.[6]

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Nitro-1H-indazole-3-carbaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80°C) and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice. Carefully add a 5% aqueous sodium bicarbonate solution with vigorous stirring until the pH is ~8. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite, washing with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Catalytic Hydrogenation
  • Setup: To a solution of 6-Nitro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

References

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). National Institutes of Health. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018, January 1). Beilstein Journals. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group. Retrieved January 26, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. [Link]

  • Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. (2022, April 22). ACS Earth and Space Chemistry. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). (2025, December 7). National Institutes of Health. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). Royal Society of Chemistry. [Link]

  • Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 25.5: Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). ResearchGate. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Nef Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • 19.7 Reduction via Thioacetals. (2018, September 20). YouTube. [Link]

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Technical Support Center: Regioselective Functionalization of 6-Amino-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of 6-Amino-1H-indazole-3-carbaldehyde functionalization. This molecule is a highly valuable scaffold in medicinal chemistry and drug discovery, prized for its role as a bioisostere of indole and its capacity for forming critical hydrogen bonds within protein active sites.[1][2] However, its multiple reactive centers—the N1 and N2 positions of the indazole ring, the 6-amino group, the 3-carbaldehyde, and the C4, C5, and C7 positions—present significant challenges in achieving regioselectivity.

This guide is structured to address the common problems encountered in the lab, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot your experiments effectively.

Core Challenges: A Strategic Overview

The primary hurdle in modifying this compound is controlling which part of the molecule reacts. Without a clear strategy, reactions often yield inseparable mixtures, wasting time and valuable materials. The key is to understand the relative reactivity of each site and how to manipulate it.

G cluster_start Starting Material cluster_pathways Primary Functionalization Pathways cluster_outcomes Potential Products Start This compound N_Func Indazole N-Functionalization (N1 vs. N2) Start->N_Func Alkylation, Arylation Amino_Func 6-Amino Group Functionalization Start->Amino_Func Acylation, Coupling Aldehyde_React 3-Aldehyde Reactions Start->Aldehyde_React Wittig, Reductive Amination CH_Func Aromatic Ring C-H Functionalization Start->CH_Func Direct Arylation N1_Product N1-Substituted Product N_Func->N1_Product N2_Product N2-Substituted Product N_Func->N2_Product Amino_Product 6-Amide/Amine Product Amino_Func->Amino_Product Aldehyde_Product C3-Modified Product Aldehyde_React->Aldehyde_Product Ring_Product C4/C5/C7-Substituted Product CH_Func->Ring_Product

Caption: Strategic functionalization pathways for this compound.

Section 1: Troubleshooting N1 vs. N2 Regioselectivity in Indazole Alkylation

The most frequent challenge is controlling substitution at the two nitrogen atoms of the indazole ring. Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products.[3] The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics.

Frequently Asked Questions (FAQs)

Q: I performed an alkylation with methyl iodide and potassium carbonate in DMF and got a nearly 1:1 mixture of N1 and N2 isomers. Why is this happening and how can I favor the N1 product?

A: This is a classic case of a reaction proceeding without strong regiochemical control. Potassium carbonate is a relatively weak base, and polar aprotic solvents like DMF can solvate the indazolide anion in a way that leaves both N1 and N2 accessible. To favor the N1 isomer, you need to shift the reaction toward thermodynamic control, as the N1-substituted indazole is generally the more thermodynamically stable product.[4][5]

Troubleshooting Guide: Achieving N1 Selectivity

  • The Causality: The key is to use a strong, non-nucleophilic base in a less polar solvent. This combination generates the indazolide anion, and in a solvent like THF, the reaction can equilibrate to favor the more stable N1 product.[4] The choice of base and solvent system is paramount for achieving high N1 regioselectivity.

  • Recommended Protocol: A highly effective system for promoting N1 alkylation is using sodium hydride (NaH) in tetrahydrofuran (THF).[5] NaH irreversibly deprotonates the indazole, and the resulting sodium indazolide appears to favor attack at N1, especially with primary alkyl halides.

  • Insight: Studies have shown that for many 3-substituted indazoles, the NaH/THF system can provide >99% N1 regioselectivity.[5] The steric and electronic properties of the substituent at the C3 position also play a crucial role. An electron-withdrawing group like our carbaldehyde at C3 enhances the acidity of the N-H proton and can influence the N1/N2 ratio.

Q: My goal is the N2-substituted product. How can I reverse the selectivity?

A: Achieving N2 selectivity is often more challenging and substrate-dependent. It typically relies on kinetic control or exploiting steric hindrance.

Troubleshooting Guide: Favoring N2 Selectivity

  • The Causality: N2 alkylation is often favored under conditions that prevent equilibration to the more stable N1 isomer. This can sometimes be achieved with specific catalyst systems or by introducing steric bulk that disfavors N1 attack. For instance, substituents at the C7 position can sterically hinder the N1 position, leading to excellent N2 regioselectivity.[5]

  • Experimental Strategy: While a C7 substituent isn't present on our starting material, we can influence the kinetics. Using bulkier bases or certain phase-transfer catalysts might favor attack at the more sterically accessible N2 position. Computational studies suggest the energy barrier for N2 alkylation can be lower than for N1, making it the kinetically favored pathway under specific conditions.[6]

  • Alternative Approaches: If direct alkylation fails, consider a directed synthesis. This might involve installing a protecting group that directs substitution to N2, followed by its removal.

Protocol: Optimized N1-Alkylation of this compound

(Note: This protocol assumes the 6-amino group has been protected, e.g., as a Boc-carbamate, to prevent competing N-alkylation there. See Section 2 for protecting group strategies.)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-protected this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the suspension at 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the sodium salt should be observed.

  • Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: N1/N2 Selectivity under Various Conditions
BaseSolventTypical N1:N2 RatioControl TypeReference
NaH THF >95:5 Thermodynamic [5]
K₂CO₃DMF~50:50 - 70:30Mixed/Kinetic[3]
Cs₂CO₃DMFOften favors N1Thermodynamic[3]
DBUCH₃CNVariableKineticGeneral

Section 2: Protecting Group Strategies for Chemoselectivity

Given the multiple nucleophilic sites, orthogonal protecting groups are essential for directing reactions to the desired position.[7] The choice of protecting group is critical and depends on the planned subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q: I want to perform a Suzuki coupling on the indazole ring, but my boronic acid is reacting with the 6-amino group. How do I prevent this?

A: You must protect the 6-amino group. The most common and reliable choice for this is the tert-butyloxycarbonyl (Boc) group.[8]

Troubleshooting Guide: Protecting the 6-Amino Group

  • The Causality: The Boc group transforms the nucleophilic amine into a carbamate, which is unreactive under the basic conditions of most cross-coupling reactions.[9] It is stable to a wide range of non-acidic reagents but can be easily removed with acid (e.g., TFA in DCM) when desired.

  • Protocol for Boc Protection:

    • Dissolve this compound (1.0 eq) in a suitable solvent like THF or Dioxane.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Add a base such as triethylamine (TEA, 1.5 eq) or N,N-Diisopropylethylamine (DIPEA).

    • Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify by crystallization or chromatography. The resulting 1-Boc-6-amino-indazole is a stable intermediate ready for further functionalization.[8]

G Start Multi-functional Substrate Protect_NH2 Protect 6-NH2? (e.g., with Boc) Start->Protect_NH2 Func_N1N2 Functionalize N1/N2 Protect_NH2->Func_N1N2 Yes Func_NH2 Functionalize 6-NH2 Protect_NH2->Func_NH2 No Protect_N1 Protect Indazole N1? (e.g., with SEM) Func_C3 React at C3-Aldehyde Protect_N1->Func_C3 No Func_Ring Functionalize Ring (C4, C5, C7) Protect_N1->Func_Ring Yes Func_N1N2->Protect_N1

Caption: Decision workflow for protecting group strategy.

Section 3: C-H Functionalization and Cross-Coupling Reactions

For advanced drug candidates, modifying the carbocyclic ring is often necessary. Palladium-catalyzed reactions are the workhorses for this task.[10]

Frequently Asked Questions (FAQs)

Q: I need to arylate the C7 position of the indazole. Is direct C-H activation possible, or do I need to halogenate it first?

A: Both pathways are viable, but direct C-H arylation is more atom-economical. Palladium-catalyzed direct C7-arylation of indazoles has been successfully developed.[11]

Troubleshooting Guide: C7 Arylation

  • The Causality: Direct C-H activation at C7 is achieved using a palladium catalyst (like Pd(OAc)₂), a specific ligand (e.g., 1,10-phenanthroline), and a base in a high-boiling polar solvent like DMA.[11] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the N1-H is believed to act as a directing group.

  • Alternative Strategy (Suzuki-Miyaura): If direct arylation is problematic, a two-step sequence involving regioselective C7 bromination followed by a Suzuki-Miyaura cross-coupling is a robust alternative.[10][12] The Suzuki reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds due to its mild conditions and broad functional group tolerance.[10][13]

  • Key Consideration: For Suzuki reactions on a halogenated indazole, you must protect the 6-amino group to prevent it from competing in the catalytic cycle. The indazole N1-H can also interfere, and N1-protection is often recommended for optimal results.

Protocol: Palladium-Catalyzed C7-Suzuki-Miyaura Coupling

(Note: This protocol starts from a pre-synthesized 7-bromo-N1-SEM-6-(N-Boc-amino)-1H-indazole-3-carbaldehyde)

  • Setup: In a reaction vial, combine the 7-bromo-indazole substrate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as Cs₂CO₃ or K₂CO₃ (3.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol %).

  • Solvent: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the C7-arylated product.

References

  • Alam, M. N., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. N., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Kerr, D. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11547–11555. [Link]

  • Di Mauro, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6939–6945. [Link]

  • Various Authors. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(10), 1657. [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2815. [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Charette, A. B., et al. (2011). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 13(1), 160-163. [Link]

  • Di Mauro, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. RSC Publishing. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Bellina, F., et al. (2016). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 21(9), 1238. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Vantourout, J. C., et al. (2017). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 8(2), 1119-1130. [Link]

  • Le, C. M., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Chemical Science, 11(20), 5196-5205. [Link]

  • Kumar, S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12, 14352. [Link]

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • A. de la Rosa, J., et al. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles. Organic & Biomolecular Chemistry, 12(30), 5696-5707. [Link]

  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • Strieter, E. R., et al. (2007). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters, 9(25), 5223-5226. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

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troubleshooting failed reactions involving 6-Amino-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Amino-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile but sometimes challenging synthetic intermediate. As a bifunctional molecule containing a nucleophilic aromatic amine, an electrophilic aldehyde, and a reactive indazole core, its reactivity requires careful consideration to achieve desired outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Core Concepts: Understanding the Reactivity

This compound possesses three primary centers of reactivity: the C3-aldehyde, the C6-amino group, and the N1-proton of the indazole ring. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde on the indazole scaffold dictates its chemical behavior. The aldehyde is a key functional handle for building molecular complexity through reactions like reductive amination and various condensations.[1][2]

Caption: Primary reactive centers of the this compound molecule.

Frequently Asked Questions & Troubleshooting Guides
Part 1: Starting Material and Stability

Question 1: My reaction is giving multiple unexpected spots on TLC, and the starting material itself seems impure. What could be the cause?

Answer: The quality of your this compound is paramount. Issues often trace back to its synthesis, which typically involves the nitrosation of the corresponding 6-aminoindole.[1][3] This reaction is sensitive and can generate side products.

  • Causality: The synthesis of 1H-indazole-3-carboxaldehydes from electron-rich indoles (like a 6-amino substituted one) is prone to a side reaction that forms deep red-colored dimers.[1][3] This occurs when a molecule of the starting indole acts as a nucleophile and attacks a reactive oxime intermediate.[1][3]

  • Troubleshooting Steps:

    • Purity Verification: Before starting your reaction, verify the purity of your starting material using LC-MS and ¹H NMR. Look for the characteristic aldehyde proton signal and confirm the mass.

    • Re-purification: If impurities are detected, re-purify the starting material. Column chromatography on silica gel is often effective. Eluent systems like petroleum ether/EtOAc or DCM/MeOH are good starting points.[1]

    • Proper Storage: The compound can be sensitive to air and light.[4] Store it under an inert atmosphere (argon or nitrogen) at a low temperature (0-8 °C) and protected from light.[5]

Question 2: My starting material has poor solubility in my chosen reaction solvent. What are my options?

Answer: Solubility is a common hurdle. While the parent indole-3-carboxaldehyde is soluble in DMSO and DMF, the amino-indazole analogue has different properties.[6]

  • Causality: The combination of the polar amino group and the planar, hydrogen-bonding indazole ring can lead to strong intermolecular forces, reducing solubility in non-polar solvents.

  • Troubleshooting & Solvent Selection:

Solvent ClassRecommended SolventsRationale & Considerations
Aprotic Polar DMF, DMAc, NMP, DMSOExcellent solvating power for polar molecules. Caution: These are high-boiling, making removal difficult. Ensure they are anhydrous, as water can interfere with many reactions.
Ethers THF, 2-MeTHF, DioxaneModerate polarity. Often used for organometallic reactions or with borohydride reagents. Anhydrous conditions are critical.
Alcohols MeOH, EtOHGood for reductive aminations with reagents like NaBH₄. Can act as a proton source and participate in side reactions (e.g., acetal formation) under acidic conditions.
Chlorinated DCM, ChloroformGenerally poor solvents for this polar molecule, but can be used in mixtures or for workup/extraction.
  • Experimental Tip: To improve solubility, gentle warming or the use of a co-solvent system can be effective. For instance, a mixture of THF and a small amount of DMF can often provide a good balance of reactivity and solubility.

Part 2: Troubleshooting Specific Reactions

Question 3: My reductive amination is failing. I only see the starting aldehyde or the intermediate imine by LC-MS. How can I drive the reaction to the desired amine?

Answer: This is a classic reductive amination problem. The challenge lies in the two-step mechanism: (1) imine formation and (2) reduction. A failure can occur at either step.

  • Causality & Mechanism: Imine formation is a reversible equilibrium reaction, typically favored by removing water. The subsequent reduction must be chemoselective, reducing the C=N bond without reducing the starting aldehyde. The nucleophilicity of the C6-amino group is high, but the resulting imine's stability and susceptibility to reduction can vary.

  • Troubleshooting Workflow:

start Failed Reductive Amination check_imine Is imine intermediate observed by LC-MS? start->check_imine no_imine Problem: Imine Formation is Failing check_imine->no_imine No yes_imine Problem: Reduction is Failing check_imine->yes_imine Yes add_acid Action: Add catalytic acid (e.g., 0.1 eq AcOH) no_imine->add_acid remove_water Action: Add dehydrating agent (e.g., 3Å or 4Å mol. sieves) add_acid->remove_water check_reductant Is NaBH₄ being used? yes_imine->check_reductant nabh4_yes NaBH₄ is not ideal for pre-formed imines and can reduce the starting aldehyde. check_reductant->nabh4_yes Yes nabh4_no Consider reaction conditions. check_reductant->nabh4_no No switch_stab Solution: Switch to a more chemoselective reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN. nabh4_yes->switch_stab increase_temp Action: Increase temperature or reaction time. nabh4_no->increase_temp check_reagent_quality Action: Verify quality/age of the reducing agent. nabh4_no->check_reagent_quality

Caption: Decision workflow for troubleshooting failed reductive amination reactions.

  • Expert Protocol - Reductive Amination with STAB:

    • Dissolve this compound (1.0 eq) and the primary/secondary amine (1.1 eq) in an anhydrous solvent like DCE or THF.

    • Add activated 3Å molecular sieves to the mixture.

    • Stir at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

    • Stir at room temperature until the reaction is complete (typically 2-12 hours).

    • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., EtOAc or DCM), dry over Na₂SO₄, and purify by column chromatography.

Question 4: I am attempting a condensation reaction (e.g., Wittig or Knoevenagel), but I'm getting low yields and a complex mixture of products. Why is this happening?

Answer: The C6-amino group and the acidic N1-H proton can interfere with the basic or nucleophilic reagents used in these reactions.

  • Causality:

    • Wittig Reaction: The strongly basic conditions required to generate the ylide (e.g., n-BuLi, NaH) will deprotonate the C6-amino group and the N1-indazole proton, consuming the reagent and potentially leading to undesired side reactions.

    • Knoevenagel Condensation: The basic catalysts (e.g., piperidine, pyridine) can promote self-condensation or polymerization between the C6-amino group of one molecule and the C3-aldehyde of another.

  • Troubleshooting Strategy: Protecting Groups The most robust solution is to protect the amino group before performing the condensation. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions and can be removed easily with acid.[3][7]

  • Experimental Protocol - Boc Protection:

    • Suspend this compound (1.0 eq) in a suitable solvent like THF or Dioxane.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

    • Add a base such as triethylamine (TEA) (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup and extract the Boc-protected product. Purify if necessary.

    • Use the purified Boc-protected intermediate in your Wittig or Knoevenagel reaction.

    • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.

References
  • Guisot, N., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link][1][3][8][9]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link][10][11]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link][7]

  • ResearchGate (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available at: [Link][12]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reduction of 6-Nitroindazole: A Comparative Analysis of Key Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the indazole core is of paramount importance, and the conversion of 6-nitroindazole to 6-aminoindazole is a critical transformation. This amino functionality serves as a versatile synthetic handle for constructing complex molecular architectures with significant therapeutic potential.

The choice of reducing agent for this conversion is not trivial; it dictates reaction efficiency, yield, scalability, and impurity profile. This guide provides an in-depth, objective comparison of the most effective and commonly employed reducing agents for the synthesis of 6-aminoindazole from its nitro precursor. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present supporting data to empower you to make the most informed decision for your specific application.

The Central Transformation: 6-Nitroindazole to 6-Aminoindazole

The fundamental reaction involves the reduction of an aromatic nitro group to a primary amine. While seemingly straightforward, the presence of the bicyclic indazole system requires careful consideration of reagent compatibility and potential side reactions.

Reaction_Scheme Start 6-Nitroindazole Reagent Reducing Agent (e.g., H₂, Fe, SnCl₂, N₂H₄) Start->Reagent Reduction End 6-Aminoindazole Reagent->End

Caption: General reaction scheme for the reduction of 6-nitroindazole.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely adopted method prized for its clean reaction profile and high efficiency. This heterogeneous catalysis method involves the use of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, to facilitate the reaction between the substrate and molecular hydrogen (H₂).

Mechanism & Rationale: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro group of the 6-nitroindazole then coordinates to the surface and is sequentially reduced by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine. The primary byproduct is water, making for a straightforward workup.

Advantages:

  • High Yields & Purity: Often provides near-quantitative conversion with minimal side products.

  • Green Chemistry: The only stoichiometric byproduct is water, reducing hazardous waste.

  • Catalyst Reusability: The heterogeneous catalyst can often be recovered and reused, improving cost-effectiveness.[1]

Disadvantages:

  • Specialized Equipment: Requires a pressure-rated hydrogenation vessel and a source of flammable hydrogen gas, which may not be available in all labs.

  • Catalyst Poisoning: The catalyst can be deactivated by sulfur or other impurities.[2]

  • Over-reduction Risk: In molecules with other reducible functional groups (e.g., alkenes, alkynes), careful control is needed to ensure chemoselectivity.

Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Vessel Preparation: To a pressure-rated hydrogenation vessel, add 6-nitroindazole (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (5-10 mol% Pd).

  • Solvent Addition: Add a suitable solvent, such as methanol, ethanol, or ethyl acetate, to dissolve the substrate.

  • Inerting: Seal the vessel and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm).[3]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Workup: Once complete, carefully depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminoindazole, which can be further purified by recrystallization or chromatography.

Method 2: Metal and Acid Reduction (Béchamp Reduction)

The use of a metal, such as iron or tin, in the presence of an acid is a classic, robust, and cost-effective method for nitro group reduction. Iron powder in the presence of a proton source like hydrochloric acid or ammonium chloride is a common choice.

Mechanism & Rationale: In this single-electron transfer process, the metal (e.g., Fe) is oxidized (Fe → Fe²⁺) while the nitro group is reduced. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. For instance, using iron in hydrochloric acid, the overall stoichiometry is:

4 Fe + R-NO₂ + 10 HCl → 4 FeCl₂ + R-NH₃Cl + 2 H₂O

The product is initially formed as its ammonium salt, requiring a final basic workup to liberate the free amine.

Advantages:

  • Cost-Effectiveness: Iron powder and HCl are inexpensive and readily available.

  • High Reliability: A well-established and dependable method for a wide range of substrates.

  • Scalability: The procedure is generally straightforward to scale up for larger preparations.

Disadvantages:

  • Stoichiometric Waste: Generates large quantities of metal salt byproducts, which can complicate purification and pose environmental concerns.

  • Harsh Conditions: The strong acidic conditions may not be suitable for substrates with acid-labile functional groups.

  • Exothermic Reaction: The reaction can be highly exothermic and may require careful temperature control.

Experimental Protocol: Iron and Hydrochloric Acid Reduction

A protocol adapted from the reduction of a similar nitro-indazole derivative provides a reliable framework.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-nitroindazole (1.0 eq) in a mixture of ethanol and water (e.g., a 5:1 ratio).

  • Reagent Addition: Add iron powder (typically 3-5 eq).

  • Acidification: To the stirred suspension, add concentrated hydrochloric acid (0.5-1.0 eq) dropwise. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 1-3 hours.[4] Monitor the disappearance of the starting material by TLC.

  • Workup - Filtration: After cooling to room temperature, filter the mixture through Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol.

  • Workup - Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in water and basify with a solution of sodium hydroxide or sodium carbonate until the pH is >9 to deprotonate the amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the 6-aminoindazole.

Method 3: Stannous Chloride (SnCl₂) Reduction

Tin(II) chloride in the presence of concentrated HCl is another powerful metal-based reducing system. It is particularly effective and often proceeds under milder conditions than the Fe/HCl system.

Mechanism & Rationale: Stannous chloride (Sn²⁺) acts as the reducing agent, being oxidized to stannic chloride (Sn⁴⁺). The reaction requires an acidic environment to provide protons and facilitate the complex reduction pathway. The amine product typically forms a complex with the tin salts, necessitating a specific workup procedure.

Advantages:

  • High Chemoselectivity: Often effectively reduces nitro groups without affecting other reducible functionalities like esters or nitriles.

  • Milder Conditions: The reaction can often be performed at room temperature or with gentle heating.

Disadvantages:

  • Toxic Reagents: Tin compounds are more toxic and environmentally problematic than iron salts.

  • Complex Workup: The workup often involves careful pH adjustment to break up tin complexes and can be more cumbersome than other methods.

Experimental Protocol: Stannous Chloride Reduction

This protocol is based on a reported procedure for a substituted 6-nitroindazole.[5]

  • Solution Preparation: Dissolve 6-nitroindazole (1.0 eq) in a suitable solvent like 2-methoxyethyl ether or ethanol in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reagent Addition: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) in concentrated hydrochloric acid. Add this solution dropwise to the cooled substrate solution, ensuring the internal temperature remains low.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-30 minutes. Monitor by TLC.

  • Workup - Precipitation: Add diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.

  • Workup - Isolation & Neutralization: Isolate the salt by filtration and wash with diethyl ether.[5] To obtain the free amine, dissolve the salt in water and basify with a concentrated NaOH solution until a pH > 10 is reached.

  • Extraction: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield 6-aminoindazole.

Comparative Summary of Reducing Agents

ParameterCatalytic Hydrogenation (Pd/C)Iron / HClStannous Chloride / HCl
Typical Yield >90%75-90%80-95%
Purity Profile Excellent (byproduct is H₂O)Good (inorganic salt removal needed)Good (tin complex removal needed)
Reaction Time 3-6 hours1-3 hours0.5-2 hours
Temperature Room TemperatureReflux (80-90°C)0°C to Room Temperature
Safety Flammable H₂ gas, pyrophoric catalystHighly exothermic, corrosive acidCorrosive acid, toxic tin salts
Workup Simple filtrationMulti-step (filtration, neutralization, extraction)Multi-step (precipitation/neutralization, extraction)
Cost High (catalyst, equipment)Low (bulk reagents)Moderate (reagent cost)
Scalability Requires specialized high-pressure reactorsExcellentGood, but waste disposal is a concern
Green Profile ExcellentPoor (high metal waste)Poor (toxic metal waste)

Workflow Visualization

Experimental_Workflow cluster_Reaction 1. Reaction Setup cluster_Workup 2. Product Isolation & Workup cluster_Purification 3. Final Purification A Charge Flask with 6-Nitroindazole & Solvent B Add Reducing Agent (e.g., Fe/HCl, Pd/C, SnCl₂) A->B C Stir under Controlled Temperature & Time B->C D Quench Reaction & Filter Solids (if any) C->D Reaction Complete E pH Adjustment (Basification for Metal/Acid) D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate Organic Phase F->G H Crude 6-Aminoindazole G->H I Recrystallization or Column Chromatography H->I J Pure 6-Aminoindazole I->J

Caption: A generalized workflow for the synthesis and purification of 6-aminoindazole.

Conclusion and Recommendations

The selection of an optimal reducing agent for the synthesis of 6-aminoindazole is a multi-factorial decision.

  • For Bench-Scale Synthesis with High Purity Requirements: Catalytic hydrogenation is the superior choice. Its clean profile and high yields often justify the initial investment in equipment, especially when downstream purification is a concern.

  • For Large-Scale, Cost-Driven Synthesis: The Iron/HCl (Béchamp) reduction remains a highly viable and economical option. While the workup is more intensive and waste generation is significant, its low reagent cost and reliability make it ideal for producing large quantities of material where final purity can be achieved via robust purification methods.

  • For Substrates with Acid-Sensitive Groups: Stannous chloride offers a milder alternative to the Fe/HCl system. However, the toxicity and workup complexities associated with tin salts should be carefully considered.

Ultimately, the best method is the one that aligns with your laboratory's capabilities, project budget, scale, and the specific chemical tolerances of your substrate. We recommend performing small-scale trials of each viable method to determine the most effective protocol for your unique circumstances.

References

  • Organic Syntheses. (1940). 5-Nitroindazole. Organic Syntheses, 20, 73. [Link]

  • Alemán, J., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2449. [Link]

  • El Glaoui, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 18836. [Link]

  • U.S. Patent No. 3,988,347. (1976).
  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? Retrieved from [Link]

  • Taft, B. R., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3439-3451. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Bassegoda, A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Communications Chemistry, 7(1), 1-10. [Link]

  • European Patent No. EP0825979B1. (2001).

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A Comparative Guide to the Reactivity of 6-Amino- vs. 6-Nitro-1H-Indazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of two key synthetic intermediates: 6-amino-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carbaldehyde. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes and designing novel molecular entities, particularly in the field of medicinal chemistry where the indazole scaffold is a privileged structure.

Introduction: The Tale of Two Substituents

The 1H-indazole-3-carbaldehyde framework is a cornerstone for the synthesis of a multitude of pharmacologically active agents, including potent kinase inhibitors.[1] The aldehyde at the C3 position serves as a versatile synthetic handle for diversification through reactions like reductive amination, Knoevenagel condensation, and Wittig olefination.[1]

The focus of this guide is the profound influence exerted by the substituent at the C6 position. We will compare the electron-donating 6-amino (-NH₂) group with the electron-withdrawing 6-nitro (-NO₂) group. This single atomic difference fundamentally alters the electronic character of the entire molecule, dictating the reactivity of the C3-aldehyde and providing a powerful tool for strategic synthetic planning.

Theoretical Framework: Electronic Effects on the Aldehyde

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the central theme. Its electrophilicity is modulated by the electronic nature of the C6 substituent, transmitted through the fused ring system via inductive and resonance effects.

  • 6-Nitro-1H-indazole-3-carbaldehyde : The nitro group is a potent electron-withdrawing group (EWG). It exerts a strong -I (negative inductive) effect and a -M (negative mesomeric or resonance) effect. This pulls electron density from the ring system towards the nitro group, which in turn withdraws density from the C3-aldehyde. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a "hotter," more reactive electrophile. Consequently, it is more susceptible to nucleophilic attack.[2][3]

  • This compound : Conversely, the amino group is a strong electron-donating group (EDG). It exerts a weak -I effect but a powerful +M (positive mesomeric) effect. The lone pair on the nitrogen atom can delocalize into the ring system, pushing electron density towards the C3-aldehyde. This donation of electron density reduces the partial positive charge on the carbonyl carbon, rendering it a "colder," less reactive electrophile.[4]

G cluster_nitro 6-Nitro Derivative (Enhanced Electrophilicity) cluster_amino 6-Amino Derivative (Diminished Electrophilicity) N1 Increased δ+ on Carbonyl Carbon N2 More Reactive Towards Nucleophiles N1->N2 N3 Faster Reaction Kinetics N2->N3 N0 Strong Electron-Withdrawing Group (-NO₂) N0->N1 -I / -M Effects A1 Decreased δ+ on Carbonyl Carbon A2 Less Reactive Towards Nucleophiles A1->A2 A3 Slower Reaction Kinetics A2->A3 A0 Strong Electron-Donating Group (-NH₂) A0->A1 +M Effect

Synthesis of the Starting Materials

A practical comparison must begin with the accessibility of the starting materials. The 6-nitro derivative is the common precursor to the 6-amino compound.

Synthesis

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (from 6-Nitroindole) [5] This protocol utilizes a nitrosation reaction, which transforms the indole scaffold into an indazole.

  • Preparation of Nitrosating Agent : In a flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 mmol) in deionized water (1.6 mL) and cool to 0°C in an ice bath.

  • Slowly add 2 N aqueous hydrochloric acid (HCl, 7.0 mmol). Keep the resulting mixture under argon for 10 minutes before adding N,N-Dimethylformamide (DMF, 3 mL).

  • Reaction : In a separate flask, dissolve 6-nitroindole (1.0 mmol) in DMF (3 mL). Add this solution dropwise to the cold nitrosating mixture.

  • Heating : After the addition is complete, warm the reaction mixture to 80°C and stir for 6 hours.

  • Workup : Cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water (3 x 15 mL) and then with brine.

  • Purification : Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Reduction to this compound [6] This protocol details a clean and efficient catalytic hydrogenation.

  • Setup : To a solution of 6-Nitro-1H-indazole-3-carbaldehyde (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C, 10 mol%).

  • Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitoring : Stir the reaction vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup : Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield this compound, which can often be used without further purification.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic natures of the two aldehydes lead to predictable and exploitable differences in their reactivity profiles.

A. Reductive Amination

Reductive amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[7] The reaction proceeds via the formation of an imine or iminium ion, followed by reduction. The initial nucleophilic attack of the amine on the aldehyde is the rate-determining step and is highly sensitive to the aldehyde's electrophilicity.[8]

  • 6-Nitro-1H-indazole-3-carbaldehyde : The highly electrophilic aldehyde will react rapidly with primary or secondary amines to form the imine intermediate. This rapid formation allows for milder reducing agents and shorter reaction times.

  • This compound : The electron-rich, less electrophilic aldehyde will form the imine much more slowly. This may necessitate the use of an acid catalyst (to protonate the carbonyl and increase electrophilicity), longer reaction times, or heating to drive the initial condensation step.

Illustrative Protocol: Reductive Amination with Benzylamine [9][10]

  • Setup : In a round-bottom flask, dissolve the indazole-3-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation : Stir the mixture at room temperature. For the 6-nitro derivative, 30 minutes is often sufficient. For the 6-amino derivative, stirring for 2-4 hours or the addition of a catalytic amount of acetic acid may be required.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the mixture.

  • Reaction : Stir at room temperature until the reaction is complete as monitored by TLC (typically 4-12 hours).

  • Workup : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with dichloromethane (DCM).

  • Purification : Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

G Start Dissolve Aldehyde & Amine in DCE Imine_Nitro Stir 30 min (6-Nitro derivative) Start->Imine_Nitro Imine_Amino Stir 2-4 hours (6-Amino derivative) [May require cat. acid] Start->Imine_Amino Add_Reducer Add NaBH(OAc)₃ Imine_Nitro->Add_Reducer Imine_Amino->Add_Reducer React Stir 4-12h at RT Add_Reducer->React Workup Quench (NaHCO₃) & Extract (DCM) React->Workup Purify Column Chromatography Workup->Purify Product Final Secondary Amine Purify->Product

B. Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a weak base.[11] The initial step is a nucleophilic attack of the enolate of the active methylene compound on the aldehyde carbonyl.

  • 6-Nitro-1H-indazole-3-carbaldehyde : Its high electrophilicity facilitates rapid reaction under mild conditions, often requiring only catalytic amounts of a base like piperidine or DABCO at room temperature, leading to high yields.[12]

  • This compound : The reduced electrophilicity makes this substrate significantly less reactive.[13] Achieving good conversion often requires stronger basic catalysts, higher temperatures, and longer reaction times. The electron-donating nature of the amino group disfavors the initial nucleophilic attack.[13]

Summary of Predicted Reactivity and Experimental Data

The following table summarizes the expected differences in reactivity and provides illustrative experimental conditions based on established chemical principles.

ReactionSubstratePredicted ReactivityIllustrative ConditionsPredicted Yield
Reductive Amination 6-Nitro-1H-indazole-3-carbaldehydeHigh Benzylamine, NaBH(OAc)₃, DCE, RT, 4h>85%
This compoundLow Benzylamine, NaBH(OAc)₃, cat. AcOH, DCE, RT, 12h60-75%
Knoevenagel Condensation 6-Nitro-1H-indazole-3-carbaldehydeHigh Malononitrile, cat. Piperidine, EtOH, RT, 1h>90%
This compoundLow Malononitrile, cat. Piperidine, EtOH, Reflux, 8h50-65%

Conclusion and Strategic Implications

The electronic dichotomy between the 6-amino and 6-nitro substituents on the 1H-indazole-3-carbaldehyde scaffold provides a clear and predictable tool for chemical synthesis.

  • 6-Nitro-1H-indazole-3-carbaldehyde is the substrate of choice for reactions requiring a highly electrophilic aldehyde. It will undergo nucleophilic additions rapidly and efficiently under mild conditions. However, the strongly deactivating nitro group can be incompatible with certain reagents, particularly strong bases or reducing agents that might affect the nitro group itself.

  • This compound is less reactive, requiring more forcing conditions for aldehyde-centric transformations. This reduced reactivity can be a strategic advantage, allowing for selective reactions at other sites on a more complex molecule while leaving the aldehyde untouched. Furthermore, the amino group itself can be used as a handle for subsequent functionalization (e.g., acylation, Sandmeyer reactions), making it a versatile bifunctional intermediate.

By understanding these fundamental principles, researchers can make informed decisions, choosing the appropriate substrate and reaction conditions to efficiently achieve their synthetic targets in complex drug discovery programs.

References

  • Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. RSC Publishing. Available at: [Link]

  • Taylor & Francis Online. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is 4-nitrobenzaldehyde or 4-aminobenzaldehyde more likely to be hydrated? Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Knoevenagel condensation reaction between aromatic aldehyde (R 1 ) and malononitrile / ethyl cyanoacetate. Available at: [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society. Available at: [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available at: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available at: [Link]

  • Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? Available at: [Link]

  • ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available at: [Link]

  • Google Patents. (n.d.). JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds.

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A Spectroscopic Guide to Distinguishing N1 and N2 Alkylated 6-Amino-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development, the unambiguous identification of constitutional isomers is a paramount challenge. The alkylation of 6-amino-indazole, a privileged scaffold in numerous bioactive molecules, frequently yields a mixture of N1 and N2 substitution products. The distinct pharmacological profiles of these isomers necessitate robust analytical methods for their differentiation. This guide provides a comprehensive spectroscopic comparison of N1- and N2-alkylated 6-amino-indazole derivatives, offering experimental insights and foundational principles to aid in their unequivocal structural elucidation.

The core of the challenge lies in the different electronic distribution within the indazole ring system upon N-alkylation. In N1-substituted indazoles, the aromatic character of the benzene ring is more pronounced, whereas in N2-substituted indazoles, the pyrazole ring exhibits greater aromaticity[1]. This fundamental electronic disparity manifests in distinct spectroscopic signatures across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the most definitive method for distinguishing between N1 and N2 alkylated indazoles. The chemical shifts of the protons and carbons of the indazole core are exquisitely sensitive to the site of alkylation. While specific data for 6-amino-indazole derivatives is sparse in the literature, a comparative analysis of the closely related 6-nitro-indazole isomers provides a robust predictive framework.

In the ¹H NMR spectrum, the protons on the benzene ring of the indazole core exhibit characteristic shifts depending on the alkylation site. For the N1 isomer, the H-7 proton is typically found at a lower field (more deshielded) compared to the N2 isomer. Conversely, the H-5 proton in the N2 isomer is often shifted further downfield than in the N1 isomer. The protons of the alkyl group also provide clues, with the N-CH₂ protons of the N1 isomer generally appearing at a slightly lower field than those of the N2 isomer.

¹³C NMR spectroscopy offers an even clearer distinction. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, C3a, and C7a, are highly diagnostic. In N1-alkylated indazoles, C7a is significantly deshielded compared to its chemical shift in the corresponding N2 isomer. This is a direct consequence of the different electronic distribution within the bicyclic system.

Table 1: Comparative ¹H and ¹³C NMR Data of N1- and N2-substituted 6-Nitro-indazoles (as a proxy for 6-amino-indazoles)

Position N1-(hydroxymethyl)-6-nitro-indazole (¹H ppm) N2-(hydroxymethyl)-6-nitro-indazole (¹H ppm) N1-(hydroxymethyl)-6-nitro-indazole (¹³C ppm) N2-(hydroxymethyl)-6-nitro-indazole (¹³C ppm)
H37.947.88134.1122.0
H47.647.61120.1120.2
H58.168.05117.0117.6
H78.558.82106.3117.6
N-CH₂5.725.5272.777.2
C3134.1122.0
C3a129.4125.8
C4120.1120.2
C5117.0117.6
C6147.8148.4
C7106.3117.6
C7a138.0148.7
N-CH₂72.777.2

Data extrapolated from a study on nitro-indazole derivatives. The presence of a 6-amino group is expected to cause upfield shifts of the aromatic protons and carbons, but the relative differences between the N1 and N2 isomers should be maintained.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that provides unequivocal proof of the alkylation site. For an N1-alkylated indazole, a correlation is observed between the protons of the N-alkyl group (e.g., N-CH₂) and the C7a carbon of the indazole ring. This correlation is absent in the N2 isomer.

Caption: Key HMBC correlation for identifying N1-alkylated indazoles.

UV-Visible Spectroscopy

The position of the alkyl group also influences the electronic transitions observed in UV-Vis spectroscopy. For the parent N-methyl-indazole, the N1-isomer exhibits absorption maxima at slightly longer wavelengths compared to the N2-isomer. The introduction of a strong electron-donating amino group at the 6-position is expected to cause a significant bathochromic (red) shift in the absorption spectra of both isomers due to extended conjugation. However, the relative difference in λmax between the N1 and N2 isomers is likely to be preserved.

Table 2: Expected UV-Vis Absorption Maxima

Compound Expected λmax (nm) Rationale
N1-Alkyl-6-amino-indazole~300-320Extended conjugation in the N1 system, red-shifted by the amino group.
N2-Alkyl-6-amino-indazole~290-310Shorter conjugation path in the N2 system, red-shifted by the amino group.
Fluorescence Spectroscopy

Many indazole derivatives are known to be fluorescent. The emission properties are highly dependent on the substitution pattern and the electronic nature of the substituents. The 6-amino group, being an electron-donating group, is expected to enhance fluorescence. The position of the N-alkylation will likely influence the quantum yield and the emission wavelength. Based on studies of related amino-substituted heterocycles, the N1 and N2 isomers may exhibit different emission maxima and intensities, providing another potential point of differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information. The key vibrational modes to examine are the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹). While the spectra of the two isomers may be broadly similar, subtle differences in the positions and intensities of the peaks in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish them, especially when comparing to reference spectra.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N1- and N2-alkylated 6-amino-indazole derivatives.

Experimental_Workflow Start Synthesized Isomer Mixture Purification Chromatographic Separation (e.g., HPLC, Column Chromatography) Start->Purification Isomer1 Isolated N1 Isomer Purification->Isomer1 Isomer2 Isolated N2 Isomer Purification->Isomer2 NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Isomer1->NMR UV_Vis UV-Vis Spectroscopy Isomer1->UV_Vis Fluorescence Fluorescence Spectroscopy Isomer1->Fluorescence IR IR Spectroscopy Isomer1->IR Isomer2->NMR Isomer2->UV_Vis Isomer2->Fluorescence Isomer2->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis IR->Data_Analysis Structure_Elucidation Unambiguous Structure Assignment Data_Analysis->Structure_Elucidation

Caption: General workflow for the separation and spectroscopic analysis of N1/N2-indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • 2D NMR Acquisition: Perform HMBC and NOESY experiments to establish through-bond and through-space correlations, respectively. The HMBC experiment is crucial for identifying the N1 isomer via the N-CH₂ to C7a correlation.

  • Data Analysis: Compare the chemical shifts of the protons and carbons of the two isomers, paying particular attention to the diagnostic signals highlighted in Table 1.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare stock solutions of the purified isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find an optimal concentration that gives an absorbance between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for each isomer.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the purified isomers in a suitable solvent (e.g., ethanol, cyclohexane) in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of <0.1 at the excitation wavelength).

  • Data Acquisition: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). Also, record the excitation spectrum by monitoring the emission at the emission maximum.

  • Data Analysis: Determine the emission maximum (λem) and the relative fluorescence intensity. If a standard is available, the fluorescence quantum yield can be calculated.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For solutions, use an appropriate IR-transparent cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present and compare the fingerprint regions of the two isomers for subtle differences.

Conclusion

References

  • Kouakou, K. et al. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.
  • Elguero, J. et al. 13C NMR of indazoles. Chemistry of Heterocyclic Compounds 31, 1006–1026 (1995).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Absorption & Fluorescence Spectra of 7-Aminoindazole: Study of Solvent & pH Dependences. Indian Journal of Chemistry.
  • Synthesis of 6-amino-2-methyl-2H-indazole. ChemicalBook.

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